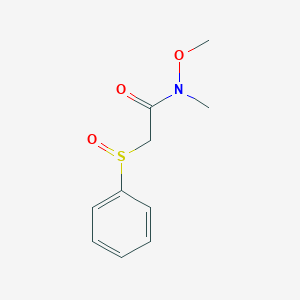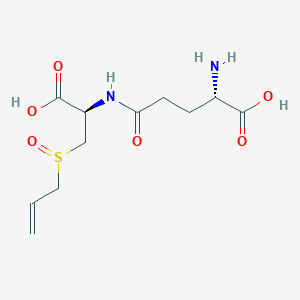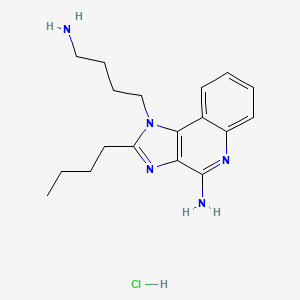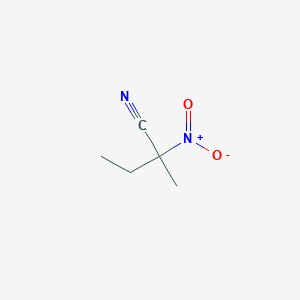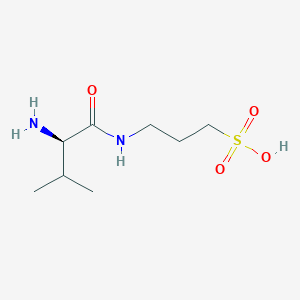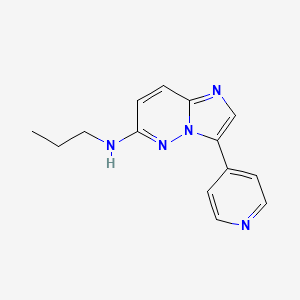![molecular formula C14H10IN3O2 B11937894 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 20648-13-9](/img/structure/B11937894.png)
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of functional groups, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reagents that can be easily sourced and handled on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with various nucleophiles through reactions like the Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Lead dioxide or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Phenylboronic acid in the presence of a palladium catalyst for Suzuki–Miyaura reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom and imidazole ring also contribute to its binding affinity with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1-methyl-5-nitro-1H-benzo[d]imidazole
- 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
- 2-(4-Chlorophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
Uniqueness
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propiedades
Número CAS |
20648-13-9 |
|---|---|
Fórmula molecular |
C14H10IN3O2 |
Peso molecular |
379.15 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C14H10IN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 |
Clave InChI |
IFUILHBGAKBTCO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


